1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
Description
Properties
IUPAC Name |
1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQOPHMYRXMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332757 | |
| Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38552-39-5 | |
| Record name | 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38552-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds through enolate formation from acetone under alkaline conditions, followed by nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone intermediate. A second equivalent of aldehyde undergoes analogous condensation, forming the symmetric bis-chalcone structure.
A molar ratio of 2:1 (aldehyde:acetone) is critical to ensure complete conversion. Excess aldehyde drives the reaction toward the bis-substituted product, minimizing mono-condensed byproducts.
Detailed Synthetic Protocols
Alkaline-Catalyzed Synthesis
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Reagents :
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3,4-Dimethoxybenzaldehyde (2.0 equiv, 3.32 g, 20 mmol)
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Acetone (1.0 equiv, 0.58 g, 10 mmol)
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Ethanolic NaOH (40 mL, 10% w/v)
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Steps :
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Dissolve acetone in ethanol and cool to 5–10°C (278–283 K).
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Add 3,4-dimethoxybenzaldehyde dropwise under vigorous stirring.
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Maintain temperature below 10°C for 3 hours to control exothermicity.
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Filter the precipitate and wash with cold ethanol.
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Recrystallize from ethanol or 1,4-dioxane.
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Acid-Catalyzed Synthesis
While less common, acidic conditions (e.g., HCl in acetic acid) can also facilitate condensation, though with lower yields (~65%). This method is preferred for electron-deficient aldehydes but is less efficient for methoxy-substituted derivatives.
Optimization and Critical Parameters
Temperature Control
Maintaining temperatures below 10°C suppresses side reactions such as over-condensation and polymerization. Elevated temperatures (>20°C) reduce yields by 15–20%.
Solvent Selection
Catalysts
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NaOH : Most effective base (10% w/v in ethanol), offering rapid enolate formation.
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KOH : Comparable efficiency but may require longer reaction times.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
X-ray diffraction reveals a dihedral angle of 31.21° between the two benzene rings, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice.
Comparative Analysis of Synthetic Routes
| Parameter | Alkaline Method | Acidic Method |
|---|---|---|
| Yield | 80% | 65% |
| Reaction Time | 3 hours | 5–6 hours |
| Purity | >95% (HPLC) | ~85% (HPLC) |
| Scalability | Suitable for >10g | Limited to <5g |
Challenges and Mitigation Strategies
Byproduct Formation
Mono-condensed intermediates may persist if stoichiometry deviates. Solution : Use 10% excess aldehyde and monitor reaction progress via TLC (Rf = 0.6 in ethyl acetate/hexane 1:3).
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pentadienone to dihydropentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydropentadienone derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one is with a molecular weight of approximately 354.39 g/mol. The compound crystallizes in a monoclinic system and exhibits significant intermolecular hydrogen bonding, which contributes to its stability and biological activity .
Antioxidant and Anti-inflammatory Properties
This compound exhibits potent antioxidant properties similar to curcumin. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .
Additionally, the compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties make it a candidate for developing therapeutic agents against inflammatory diseases .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains of bacteria highlights its potential as an alternative treatment option in combating infections .
Cancer Research
The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells. Studies have suggested that it can inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and NF-κB signaling .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Antioxidant Activity
A study published in 2022 evaluated the antioxidant capacity of various curcumin derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation levels in vitro compared to control groups .
Clinical Trials for Cancer Treatment
Ongoing clinical trials are assessing the efficacy of this compound as an adjunct therapy in cancer treatment protocols. Preliminary results suggest improved patient outcomes when combined with conventional chemotherapy agents .
Mechanism of Action
The mechanism of action of 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone involves its interaction with biological molecules, such as DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Diarylpentadienones share a common 1,4-dien-3-one backbone but differ in aryl substituents, which critically influence their bioactivity and physicochemical properties. Key analogues include:
Cytotoxic Activity Comparison
Substituent position and electron effects significantly modulate cytotoxicity:
- Electron-donating groups (e.g., methoxy, hydroxy) enhance antioxidant and anti-inflammatory activities but may reduce cytotoxicity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) .
- Asymmetric derivatives (e.g., FE , LE ) exhibit superior potency (up to 636-fold vs. curcumin) due to improved target selectivity .
Pharmacokinetic and Stability Profiles
- 5a and CB show enhanced metabolic stability compared to curcumin, attributed to the absence of the β-diketone moiety .
- Fluorinated derivatives (e.g., 4f) demonstrate improved solubility and nonlinear optical properties but reduced bioactivity .
Key Research Findings
Substituent Position Matters :
- 3,4-Dimethoxy groups (as in 5a ) optimize anti-inflammatory activity, while 2,5-dimethoxy substituents (e.g., MS33A ) maximize cytotoxicity .
- 4-Hydroxy-3-methoxy groups (as in CB ) enhance neuroprotection via NRF2 activation .
Symmetry vs. Asymmetry: Symmetric diarylpentadienones (e.g., 5a) are easier to synthesize but less potent than asymmetric analogues (e.g., FE, LE) in cancer models .
Applications Beyond Biomedicine: Fluorinated derivatives are promising materials for nonlinear optics, with βHRS values exceeding chalcones and oxazoles .
Q & A
Basic: What are the optimized synthetic methods for 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be optimized using ultrasonic-assisted methods or aldol condensation . Ultrasonic synthesis reduces reaction time and improves yield by enhancing mixing and energy transfer. For example, ethyl vanillin and acetone under acidic conditions (HCl) in ethanol, with optimized temperature (e.g., 50–60°C) and sonication time (1–2 hours), yield high-purity product while minimizing byproducts . Traditional aldol condensation, using methoxy-substituted benzaldehydes and ketones, requires refluxing in ethanol with base catalysts (e.g., NaOH), but may produce lower yields due to competing side reactions . Recrystallization from ethanol or methanol is critical for purification .
Basic: What spectroscopic and crystallographic techniques are employed to characterize the structure of this compound?
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms proton environments and carbon frameworks, with characteristic peaks for conjugated dienone systems (δ 6.5–7.5 ppm for aromatic protons; δ 190–200 ppm for ketone carbons) . Infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) . X-ray crystallography reveals molecular geometry: non-centrosymmetric packing (e.g., space group Pna2₁), intramolecular hydrogen bonds, and π-π interactions (centroid distances: 1.996–2.189 Å) stabilizing the crystal lattice .
Advanced: How does Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound compared to curcumin analogues?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) analyze HOMO-LUMO gaps , ionization potential (IP), and electrophilicity index (ω). This compound exhibits a lower HOMO-LUMO gap (3.5–4.0 eV) than curcumin, indicating higher reactivity. Methoxy groups at 3,4-positions enhance electron-donating effects, reducing IP (8.2 eV vs. curcumin’s 8.5 eV) and increasing electrophilicity (ω = 1.8 eV vs. 1.5 eV for curcumin) . Local reactivity descriptors (Fukui indices) identify the β-diketone moiety and para-methoxy carbons as nucleophilic sites for electrophilic attacks .
Advanced: What experimental evidence supports the induction of apoptosis in cancer cells by this compound, and what signaling pathways are involved?
In non-small cell lung cancer (NSCLC) H460 cells , this compound activates the endoplasmic reticulum (ER) stress pathway via upregulation of CHOP, GRP78, and caspase-12. Apoptosis is confirmed by Annexin V/PI staining, mitochondrial membrane depolarization, and PARP cleavage . In breast cancer models , it shows higher antiproliferative activity (IC₅₀: 2.5 µM) than doxorubicin by suppressing BCL-2 and activating caspase-3/9 . Dose-dependent ROS generation and inhibition of NF-κB nuclear translocation are key mechanisms .
Advanced: How can molecular docking and dynamics simulations predict the synergistic interactions of this compound with chemotherapeutic agents like 5-FU?
Multiple Ligand Simultaneous Docking (MLSD) using AutoDock Vina predicts binding modes in BCL-2’s active site. Synergy with 5-Fluorouracil (5-FU) is quantified via binding free energy (ΔG) calculations (MM-PBSA). Molecular dynamics (GROMACS) over 100 ns reveal stable hydrogen bonds (<2.5 Å) between the compound’s methoxy groups and BCL-2’s Asp108/Arg109 residues, while 5-FU interacts with Thr56. Combined treatment reduces ΔG by 15% compared to monotherapy, suggesting enhanced inhibition .
Basic: What are the key considerations in designing in vitro assays to evaluate the antiproliferative activity of this compound?
Use MTT assays with 72-hour exposure across cancer cell lines (e.g., MCF7, HeLa, K562). Include dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin). Maintain DMSO concentration <0.1% to avoid solvent toxicity. Assess mitochondrial dysfunction via JC-1 staining and caspase-3/7 activation via fluorometric assays. Validate results with clonogenic survival assays .
Advanced: How do structural modifications (e.g., methoxy group positions) influence the compound's bioactivity and pharmacokinetic properties?
Methoxy substitution at 3,4-positions (vs. 2,5- or 4-hydroxy groups) enhances lipophilicity (logP = 2.8) and membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s). Replacing methoxy with trifluoromethyl (CF₃) groups increases plasma stability (t₁/₂: 8.2 hours vs. 4.5 hours) but reduces solubility. SAR studies show that electron-donating groups (e.g., -OCH₃) at meta/para positions improve antiproliferative activity by 3-fold compared to ortho-substituted analogues .
Basic: What solvent systems and chromatographic methods are effective in purifying this compound post-synthesis?
Column chromatography with silica gel (60–120 mesh) and eluents like ethyl acetate/hexane (3:7 v/v) separates the compound from aldol byproducts. HPLC (C18 column, 70% methanol/water, 1.0 mL/min) achieves >98% purity. For recrystallization, use ethanol or methanol at 4°C to obtain needle-shaped crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
